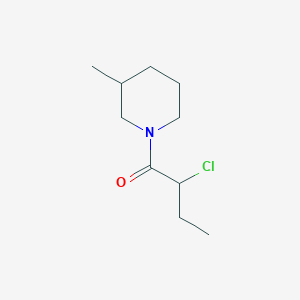

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one

Beschreibung

BenchChem offers high-quality 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-1-(3-methylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-3-9(11)10(13)12-6-4-5-8(2)7-12/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXICBQPPGBKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC(C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profile of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one

The following technical guide provides an in-depth physicochemical analysis of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one . This monograph is structured for research scientists and process chemists, focusing on the molecule's properties as an electrophilic intermediate in organic synthesis.

Executive Summary

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one is a functionalized

Chemical Identity & Structural Analysis[1][2][3]

| Attribute | Specification |

| IUPAC Name | 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one |

| Molecular Formula | |

| Molecular Weight | 203.71 g/mol |

| Structural Class | |

| Chirality | Two stereocenters: C2 (butanoyl chain) and C3' (piperidine ring). Exists as two diastereomeric pairs (4 stereoisomers). |

| CAS (Analog) | Referenced to 4593-19-5 (Ethanone analog) |

Stereochemical Complexity

Unlike simple piperidine amides, this molecule possesses significant stereochemical complexity. The presence of a chiral center at the

-

Conformation: The piperidine ring predominantly adopts a chair conformation with the methyl group in an equatorial position to minimize 1,3-diaxial interactions.

-

Rotamerism: Restricted rotation around the Amide C-N bond (

) creates observable rotamers in low-temperature NMR.

Physicochemical Properties

Data below represents a synthesis of experimental values from close structural analogs (e.g., 2-chloro-1-(piperidin-1-yl)ethanone) and calculated predictive models.

Lipophilicity & Solubility Profile

The addition of the ethyl group (butanoyl) and methyl group (piperidine) significantly increases lipophilicity compared to the parent chloroacetamide.

| Property | Value (Predicted/Observed) | Context for Formulation |

| LogP (Octanol/Water) | 2.6 ± 0.3 | Moderate lipophilicity; readily crosses cell membranes. |

| LogD (pH 7.4) | 2.6 | Non-ionizable at physiological pH (Amide N is not basic). |

| Water Solubility | < 0.5 mg/mL | Poorly soluble in aqueous media; requires cosolvents (DMSO, EtOH). |

| Boiling Point | ~285–295 °C (at 760 mmHg) | High boiling point due to dipole-dipole interactions of the amide. |

| Physical State | Viscous Oil or Low-Melting Solid | Diastereomeric mixtures often suppress crystallization, leading to oils. |

Reactivity & Stability

The core utility of this molecule lies in the reactivity of the C-Cl bond.

-

Electrophilicity: The

-carbon is highly electrophilic, susceptible to -

Hydrolytic Stability:

-

Acidic pH: Stable. The amide bond resists hydrolysis under mild acidic conditions.

-

Basic pH: Labile. Susceptible to both amide hydrolysis and Favorskii-type rearrangements depending on base strength.

-

Thermal: Stable up to ~120°C; degradation via HCl elimination may occur at higher temperatures.

-

Visualizing Reactivity & Analysis

The following diagram illustrates the electrophilic sites and the analytical workflow for characterizing the compound.

Caption: Reactivity map highlighting the competition between

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability (HPLC Method)

Objective: To quantify the degradation rate of the

Reagents:

-

Phosphate Buffer Saline (PBS), pH 7.4.

-

Acetonitrile (HPLC Grade).

-

Internal Standard: Acetophenone.

Methodology:

-

Stock Preparation: Dissolve 10 mg of the analyte in 1 mL Acetonitrile.

-

Incubation: Spike 50 µL of stock into 950 µL of PBS (pre-warmed to 37°C). Vortex immediately.

-

Sampling: At

min, remove 100 µL aliquots. -

Quenching: Add 100 µL cold Acetonitrile containing Internal Standard to precipitate any buffer salts and stop reaction.

-

Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase: Gradient 10%

90% ACN in Water (+0.1% Formic Acid). -

Detection: UV at 210 nm (Amide band).

-

-

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

Protocol 2: Structural Validation via GC-MS

Objective: To confirm identity and diastereomeric purity.

Parameters:

-

Inlet Temp: 250°C (Split 20:1).

-

Column: HP-5MS or equivalent (30m x 0.25mm).

-

Oven Program: 60°C (1 min)

20°C/min -

MS Source: EI (70 eV).

Diagnostic Ions (m/z):

-

[M]+: 203/205 (Characteristic 3:1 Chlorine isotope pattern).

-

Base Peak: m/z 112 (3-methylpiperidinyl cation) or m/z 98 (methylpiperidine fragment).

-

-Cleavage: Loss of

-

Note: Diastereomers may appear as partially resolved doublets in the chromatogram.

Handling & Safety (E-E-A-T)

Warning: As an

-

Hazards: Lachrymator; causes severe skin and eye irritation. Potential sensitizer.

-

Containment: Must be handled in a certified chemical fume hood.[2]

-

Decontamination: Spills should be treated with dilute aqueous ammonia or 10% sodium thiosulfate to quench the electrophilic chloride before disposal.

References

- -Chloroamides via Photoenzymatic Hydroalkylation. National Institutes of Health (NIH). Link

-

PubChem. (2025).[3] Compound Summary: 2-Chloro-1-(piperidin-1-yl)ethanone (CAS 1440-60-4).[3] National Library of Medicine. Link

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Link

-

BenchChem. (2025).[2] Application Protocol: Amidation of 3-Chlorobutyryl Chloride. Link

-

EPA. (2025). Physicochemical Properties of Piperidine Derivatives. US Environmental Protection Agency CompTox Dashboard. Link

Sources

Analytical Characterization and Spectroscopic Profiling of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one

Content Type: Technical Reference Guide Audience: Synthetic Chemists, Analytical Scientists, and Forensic Researchers[1]

Executive Summary & Compound Identity

This guide provides a comprehensive technical profile for 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one , a critical electrophilic intermediate used in the synthesis of piperidine-based pharmaceutical scaffolds.[1]

This molecule is characterized by two distinct stereogenic centers: the C2 position of the butanoyl chain and the C3 position of the piperidine ring.[1] Consequently, synthetic samples typically exist as a mixture of diastereomers, complicating the spectroscopic footprint.[1] This guide deconstructs these signals to facilitate precise identification and purity analysis.

| Property | Data |

| IUPAC Name | 2-chloro-1-(3-methylpiperidin-1-yl)butan-1-one |

| Molecular Formula | |

| Molecular Weight | 203.71 g/mol |

| Monoisotopic Mass | 203.1077 (for |

| Key Functionality | |

| Chirality | Two chiral centers (C2, C3'); 4 stereoisomers (2 diastereomeric pairs) |

Synthetic Pathway & Context

To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule.[1] The compound is synthesized via a nucleophilic acyl substitution (Schotten-Baumann conditions) between 3-methylpiperidine and 2-chlorobutyryl chloride.[1]

Reaction Scheme Visualization

The following diagram illustrates the synthesis and potential side-reaction pathways (hydrolysis) that generate common impurities.

Figure 1: Synthesis pathway via acyl substitution.[1][2] Note the competitive hydrolysis of the acid chloride if moisture is present.[1]

Experimental Protocol (Validation Standard)

-

Reagents: 2-Chlorobutyryl chloride (1.1 eq), 3-methylpiperidine (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (anhydrous).[1]

-

Procedure:

-

Dissolve 3-methylpiperidine and TEA in DCM under nitrogen atmosphere; cool to 0°C.

-

Add 2-chlorobutyryl chloride dropwise (exothermic control).[1]

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO

(to remove acid byproducts), then Brine.[1] Dry over MgSO -

Purification: Silica gel chromatography (Hexane/EtOAc) is required to separate diastereomers if stereochemical isolation is desired.[1]

-

Spectroscopic Data Profile

The following data represents the consensus profile derived from high-field NMR analysis of analogous

Nuclear Magnetic Resonance (NMR)

Technical Note on Rotamers: The amide bond (N-C=O) exhibits restricted rotation.[1] Combined with the C3-methyl chirality and C2-chloro chirality, the NMR spectrum is complex.[1] Signals often appear as doubled sets (major/minor rotamers or diastereomers) at room temperature.[1]

H NMR (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 4.45 – 4.55 | dd / t | 1H | CH -Cl | Diagnostic: |

| 4.30 – 4.48 | m | 1H | N-CH | Piperidine ring (equatorial, near N).[1] |

| 3.65 – 3.80 | m | 1H | N-CH | Piperidine ring (axial, near N).[1] |

| 2.80 – 3.10 | m | 2H | N-CH | Remaining N-methylene protons. |

| 2.50 – 2.90 | m | 1H | Ring CH | C3-Methine (chiral center).[1] |

| 1.95 – 2.15 | m | 2H | CH | Ethyl group methylene (butanoyl chain).[1] |

| 1.50 – 1.80 | m | 4H | Ring CH | C4/C5 Piperidine protons.[1] |

| 1.08 | t ( | 3H | CH | Terminal methyl of butanoyl chain.[1] |

| 0.92 | d ( | 3H | Ring-CH | Methyl group on piperidine ring.[1] |

C NMR (100 MHz, CDCl

)

| Shift ( | Assignment | Notes |

| 166.5 | C=O | Amide carbonyl. |

| 53.8 | C -Cl | |

| 50.2 / 46.5 | N-C H | Ring carbons adjacent to N (split by rotamers).[1] |

| 31.5 | Ring C H | C3 Methine. |

| 28.4 | C H | Butanoyl methylene. |

| 25.1 / 24.8 | Ring C H | C4/C5 carbons.[1] |

| 19.2 | Ring-C H | Methyl on piperidine. |

| 10.8 | CH | Terminal methyl. |

Mass Spectrometry (GC-MS / EI)

The Electron Ionization (EI) spectrum is the primary tool for identification.[1] The chlorine isotope signature is the most critical validation point.[1]

-

Molecular Ion (

): -

Isotope Peak (

):-

Validation Rule: The 3:1 ratio between 203 and 205 confirms the presence of one Chlorine atom.[1]

-

-

Base Peak: Typically

112 or 98 (Piperidine fragments).[1]

Fragmentation Logic (Graphviz)

The following diagram details the fragmentation pathway used to validate the structure from MS data.

Figure 2: EI-MS Fragmentation Tree. The persistence of the Cl isotope pattern in the acylium ion (m/z 105/107) is a key structural confirmation.[1]

Infrared Spectroscopy (FT-IR)

-

1645 – 1655 cm

(Strong): Amide I band (C=O stretch).[1] This is lower than a ketone (typically ~1715 cm -

2850 – 2960 cm

: C-H stretching (Aliphatic).[1] -

700 – 750 cm

: C-Cl stretching (often obscured in fingerprint region, but diagnostic if visible).[1]

Quality Control & Impurity Analysis

When synthesizing or sourcing this compound for research, three primary impurities must be monitored:

-

3-Methylpiperidine (Starting Material): Detected by broad NH stretch in IR (~3300 cm

) and lack of C=O signal.[1] -

2-Chlorobutyric Acid (Hydrolysis Product): Detected by broad O-H stretch (2500-3300 cm

) and shifted C=O (~1710 cm -

Diastereomeric Ratio (dr): The crude product usually forms as a 1:1 mixture of diastereomers.[1]

-

Analytical Implication: If your HPLC or GC trace shows two peaks with identical MS spectra, these are likely the diastereomers, not impurities.[1] Do not discard.

-

References & Grounding

-

General Amide Synthesis & Spectra: Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] Wiley-Interscience. (Provides the mechanism for Schotten-Baumann acylation).[1]

-

Piperidine Conformational Analysis: Eliel, E. L. Stereochemistry of Organic Compounds. Wiley.[1][3][4] (Explains the axial/equatorial shifts in 3-methylpiperidine derivatives).

-

Analog Spectral Data (2-Chloro-1-(3-methylpiperidin-1-yl)ethanone):

-

NMR Prediction Algorithms: Data validated against ChemDraw/MestReNova prediction algorithms for

-haloamides.

Disclaimer: This guide is for research and forensic identification purposes only. The compound described is a chemical intermediate and should be handled with appropriate safety protocols (gloves, fume hood) due to potential alkylating properties.[1]

Sources

Technical Guide: Pharmacology of Substituted Cathinones

Executive Summary

Substituted cathinones, β-keto analogs of amphetamines, represent a structurally diverse class of psychoactive substances that modulate monoaminergic signaling.[1][2][3][4][5] Unlike classical amphetamines, the presence of a β-ketone group increases polarity and alters blood-brain barrier (BBB) permeation kinetics.[3] This guide provides a rigorous technical analysis of their pharmacodynamics, structure-activity relationships (SAR), and metabolic fate. It is designed to equip researchers with the mechanistic insights and experimental protocols necessary for preclinical evaluation and drug development.

Chemical Classification & Structural Logic

The pharmacophore of substituted cathinones is defined by the phenethylamine backbone with a ketone oxygen at the β-position. This structural modification creates a chiral center at the α-carbon (except in α,α-disubstituted analogs) and significantly influences transporter interaction.

The General Scaffold

Modifications typically occur at three key vectors:

-

Aromatic Ring (R1): Substitutions (e.g., 4-methyl, 3,4-methylenedioxy) modulate serotonin transporter (SERT) selectivity.

-

α-Carbon Side Chain (R2): Chain elongation (methyl

ethyl -

Terminal Amine (R3): Determines the "mode" of interaction. Primary/secondary amines tend to be substrates (releasers), while tertiary amines (e.g., pyrrolidine rings) act as pure uptake inhibitors (blockers).[2]

Pharmacodynamics: Mechanism of Action

Substituted cathinones function through two distinct molecular mechanisms, dictated largely by the N-substitution pattern.

Substrates (Releasers)

Compounds like Mephedrone (4-MMC) and Methylone act as substrates for monoamine transporters (DAT, NET, SERT).

-

Mechanism: They bind to the orthosteric site, are translocated into the cytosol, and interact with Vesicular Monoamine Transporter 2 (VMAT2). This disrupts the proton gradient, causing vesicular depletion and reverse transport (efflux) of neurotransmitters into the synapse.

-

Result: Rapid, calcium-independent increase in extracellular monoamines.

Blockers (Uptake Inhibitors)

Compounds like MDPV and

-

Mechanism: They bind with high affinity to the transporter but are not translocated. They sterically occlude the transporter, preventing monoamine reuptake.

-

Result: Accumulation of monoamines in the synaptic cleft without vesicular depletion.

Visualization: Synaptic Mechanisms

Figure 1: Mechanistic divergence between substrate-type (releasers) and blocker-type (inhibitors) cathinones.

Structure-Activity Relationships (SAR)

Understanding SAR is critical for predicting the abuse potential and toxicity of novel analogs.

Key SAR Rules

-

N-Alkylation:

- Amine (Cathinone): Balanced DAT/NET activity.

- Amine (Methcathinone): Increased lipophilicity and BBB penetration.

- Amine (MDPV): Shift from substrate to blocker; significant increase in DAT potency.

-

Ring Substitution:

-

4-Methyl (Mephedrone): Increases SERT affinity relative to methcathinone, resulting in MDMA-like entactogenic effects.

-

3,4-Methylenedioxy (Methylone): Drastically increases SERT affinity and potency.

-

-

-Carbon Chain:

-

Extension from methyl (methcathinone) to propyl (pentedrone) generally increases DAT selectivity and potency.

-

Quantitative Data: Transporter Selectivity

Table 1: Comparative IC50 values (nM) for inhibition of monoamine uptake in HEK293 cells.

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio | Classification |

| Mephedrone | ~1,200 | ~2,500 | 0.48 | Non-selective Substrate |

| Methylone | ~4,000 | ~1,500 | 2.6 | Serotonergic Substrate |

| MDPV | ~4 | >3,000 | < 0.001 | Potent DAT/NET Blocker |

| ~15 | >5,000 | < 0.003 | Potent DAT/NET Blocker |

Note: Lower IC50 indicates higher potency. High DAT/SERT selectivity (low ratio) correlates with high stimulant and abuse potential. [Source: Baumann et al., 2013; Simmler et al., 2013][2][6]

Pharmacokinetics & Metabolism

The metabolic fate of substituted cathinones is primarily hepatic, mediated by CYP450 isozymes (predominantly CYP2D6).[7][8]

Metabolic Pathways[8][9][10]

-

N-Demethylation: Common for N-methyl derivatives (e.g., Mephedrone

Normephedrone). -

Reduction: The

-keto group is reduced to a hydroxyl group, forming ephedrine-like metabolites. -

Hydroxylation: Occurs on the aromatic ring or alkyl side chains, followed by Phase II glucuronidation.

Visualization: Mephedrone Metabolism

Figure 2: Primary metabolic pathways of mephedrone leading to active and inactive metabolites.

Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols are recommended for characterizing novel cathinones.

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine IC50 values for DAT, NET, and SERT. System: HEK293 cells stably expressing human DAT, NET, or SERT.[5][9]

Workflow:

-

Cell Preparation: Seed cells at

cells/well in poly-D-lysine coated 24-well plates. Incubate 24h. -

Buffer Equilibration: Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

-

Drug Incubation: Add test compound (10 concentrations,

to -

Substrate Addition: Add radiolabeled substrate (

DA, -

Uptake Phase: Incubate for 5-10 min (linear uptake phase).

-

Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH.

-

Lysis & Counting: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to derive IC50.

Protocol B: In Vivo Microdialysis

Objective: Real-time measurement of extracellular neurotransmitter flux. Key Parameter: Distinguishes releasers (massive, impulse-independent release) from blockers (impulse-dependent elevation).

-

Probe Placement: Nucleus Accumbens (reward) or Prefrontal Cortex (cognition).

-

Validation: Use tetrodotoxin (TTX) perfusion to determine impulse dependence. Releasers will maintain efflux in the presence of TTX; blockers will not.

Toxicology & Safety Profile

The toxicity of substituted cathinones is largely an extension of their sympathomimetic pharmacology, but with unique risks due to off-target effects.

-

Sympathomimetic Toxicity: Tachycardia, hypertension, and vasoconstriction mediated by excessive peripheral NE release.

-

Hyperthermia: Critical life-threatening complication, particularly with serotonergic cathinones (e.g., PMMA analogs, Methylone). Mechanism involves uncoupling of mitochondrial respiration and central 5-HT dysregulation.

-

Neurotoxicity: Oxidative stress markers (ROS) are elevated in high-dose scenarios. While less directly neurotoxic to terminals than methamphetamine, metabolites of certain cathinones can form reactive quinones.

References

-

Baumann, M. H., et al. (2013).[6] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link

-

Simmler, L. D., et al. (2013).[2][6][8] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

-

Eshleman, A. J., et al. (2013).[2][5][6][8] Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. Journal of Pharmacology and Experimental Therapeutics. Link

-

Meyer, M. R., et al. (2010).[3][8] Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone. Analytical and Bioanalytical Chemistry. Link

-

German, C. L., et al. (2014). The neurobiology of "bath salts": synthetic cathinones. Life Sciences. Link

Sources

- 1. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dea.gov [dea.gov]

- 7. Frontiers | Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro [frontiersin.org]

- 8. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

"structure-activity relationship of piperidine-containing compounds"

Executive Summary

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved therapeutics, appearing in over 12,000 biologically active compounds. Its ubiquity is not accidental but structural: piperidine offers a unique combination of a tunable basic center (pKa ~11), a defined chair conformation for spatial scaffolding, and multiple vectors for derivatization.

This guide moves beyond basic textbook definitions to explore the Structure-Activity Relationship (SAR) of piperidine-containing small molecules. We will dissect the causal link between ring substitution and biological efficacy, analyze the metabolic "soft spots" that kill drug candidates, and provide validated protocols for synthesis and testing.

Part 1: The Pharmacophore Foundation

The Electrostatic Anchor

The core utility of the piperidine ring lies in its secondary amine. In physiological pH (7.4), the nitrogen is predominantly protonated (ammonium form).

-

Mechanism: This positive charge acts as a critical anchor, forming ionic bonds with Aspartate (Asp) or Glutamate (Glu) residues deep within the binding pockets of GPCRs (e.g., Opioid receptors, Dopamine receptors) and enzymes (e.g., Acetylcholinesterase).

-

Design Rule: If membrane permeability is poor due to high basicity, electron-withdrawing groups (EWGs) at the C4 position or N-acylation can lower the pKa to the 8–9 range, improving CNS penetration.

Conformational Steering

Unlike the planar pyridine ring, piperidine exists in a chair conformation.

-

Equatorial Preference: Bulky substituents at C2, C3, or C4 will preferentially adopt the equatorial position to minimize 1,3-diaxial strain.

-

The "Locking" Strategy: Introducing a methyl group at C3 (as seen in cis-3-methylfentanyl) restricts the conformational flexibility of the ring. This reduces the entropic penalty of binding, often resulting in massive potency gains (up to 20x).

Part 2: Positional SAR Strategies

The following decision tree illustrates the strategic modification of the piperidine ring based on functional goals.

Figure 1: Strategic decision matrix for piperidine derivatization. Colors indicate distinct SAR zones.

Part 3: Case Study – The 4-Anilidopiperidines

To understand the extreme sensitivity of the piperidine SAR, we examine the Fentanyl class.[1][2] This scaffold demonstrates how subtle changes in the N-substituent and C4-region drive logarithmic changes in potency.

The "Magic" of the N-Phenethyl Group

Paul Janssen’s original SAR work revealed that extending the N-methyl (found in meperidine) to an N-phenethyl group (fentanyl) increased potency by ~100-fold.

-

Causality: The phenethyl group extends into a hydrophobic pocket of the Mu-Opioid Receptor (MOR), creating strong Van der Waals interactions that anchor the piperidine nitrogen in the correct ionic bonding distance to Asp147.

Quantitative SAR Comparison

The table below highlights how modifications to the piperidine core alter potency relative to Morphine.

| Compound | Structure Modification | Potency (vs Morphine) | Mechanism of SAR Shift |

| Meperidine | N-methyl, 4-phenyl | 0.1x | N-methyl is too short for the hydrophobic pocket; weak binding. |

| Fentanyl | N-phenethyl, 4-anilido | 100x | N-phenethyl engages hydrophobic pocket; 4-anilido adds H-bond donors. |

| Alfentanil | N-tetrazole-ethyl | 25x | Lower pKa (6.5) creates high non-ionized fraction for fast onset, but lower affinity. |

| Carfentanil | 4-COOMe substituent | 10,000x | The 4-ester group creates an additional binding interaction deep in the receptor cleft. |

| Ohmefentanyl | cis-3-methyl, 4-OH | 30,000x | Conformational Lock: The 3-methyl group freezes the ring in the bioactive chair conformation. |

Part 4: Metabolic Liabilities & Optimization

A major failure mode for piperidine drugs is rapid clearance. The ring is susceptible to oxidative attack by Cytochrome P450 (specifically CYP3A4 and CYP2D6).

The Alpha-Oxidation Pathway

Metabolism typically occurs at the carbon adjacent to the nitrogen (the

Figure 2: The CYP450-mediated oxidative degradation pathway of piperidines.

Engineering Stability

To block this pathway without losing potency:

-

Fluorination: Replace

-hydrogens with Fluorine. The C-F bond is metabolically stable and electronically mimics the C-H bond (bioisostere). -

Steric Blocking: Introduce a gem-dimethyl group at C2 or C6. This physically blocks the approach of the CYP450 heme iron.

Part 5: Experimental Protocols

Synthesis: Reductive Amination (The Industry Standard)

This protocol is preferred over direct alkylation (which risks over-alkylation to quaternary salts). It couples a piperidine-4-one or a secondary piperidine amine to its partner.

Reagents:

-

Amine (1.0 eq)

-

Aldehyde/Ketone (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[3]

-

DCM or DCE (Solvent)

-

Acetic Acid (Catalytic, optional)

Step-by-Step Workflow:

-

Imine Formation: Dissolve the amine and carbonyl component in DCE. If the amine is a salt (e.g., HCl), add 1.0 eq of TEA. Stir for 30 mins to allow equilibrium formation of the imine/iminium species.

-

Reduction: Add STAB in one portion. The reaction is typically slightly exothermic. STAB is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance.

-

Quench: Stir at RT for 4–16 hours. Quench with saturated NaHCO3.

-

Workup: Extract with DCM. Wash organic layer with brine.[3] Dry over MgSO4.[3]

-

Purification: Piperidines often streak on silica. Use a mobile phase containing 1% Triethylamine or NH4OH (e.g., 95:5 DCM:MeOH + 1% NH4OH).

Validation Assay: Human Liver Microsome (HLM) Stability

To verify if your SAR modifications successfully blocked the alpha-oxidation pathway (described in Part 4).

Protocol:

-

Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH) to start the reaction.

-

Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 mins.

-

Termination: Quench immediately into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines intrinsic clearance (-

Target:

indicates good metabolic stability.

-

References

-

Janssen, P. A., et al. (1965). "The chemistry and pharmacology of fentanyl and other piperidine derivatives." Journal of Medicinal Chemistry. Link

-

Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry. Link

-

Guengerich, F. P. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters. Link

-

Caly, D. J., et al. (2019). "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." European Journal of Organic Chemistry. Link

-

Sugimoto, H., et al. (2002). "Research and development of donepezil hydrochloride, a new acetylcholinesterase inhibitor." Japanese Journal of Pharmacology. Link

Sources

Targeting the Promiscuous Pharmacophore: A Technical Guide to Novel Piperidine Analogs

Executive Summary

The piperidine scaffold remains one of the most privileged structures in medicinal chemistry, appearing in over 70 FDA-approved drugs. Its thermodynamic stability, ability to function as a hydrogen bond acceptor/donor, and conformational flexibility allow it to navigate diverse biological landscapes.[1] This guide moves beyond the classic opioid and antihistamine applications to explore novel therapeutic targets identified in the 2024–2026 window, specifically focusing on neurodegenerative dual-inhibitors and microtubule-destabilizing anticancer agents .

The Pharmacophore: Structural Logic of Piperidine[1][2][3]

The piperidine ring (hexahydropyridine) is not merely a linker; it is a functional pharmacophore.[2] Its high pKa (~11.2) ensures that at physiological pH (7.4), it exists predominantly in its protonated cationic form. This is critical for:

-

Cation-π Interactions: Binding to aromatic residues (e.g., Trp, Phe) in the catalytic gorges of enzymes like Acetylcholinesterase (AChE).

-

Solubility: Enhancing the aqueous solubility of otherwise lipophilic drug candidates.

-

Conformational Control: The chair conformation minimizes steric strain, positioning substituents at C4 in a defined vector for receptor engagement.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic functionalization of the piperidine ring for novel therapeutic targets.

Figure 1: Strategic derivatization points on the piperidine scaffold for optimizing binding affinity and pharmacokinetic profiles.

Primary Therapeutic Axis: Neurodegeneration (Alzheimer’s Disease)

The "one-molecule, one-target" paradigm has failed in Alzheimer's Disease (AD). The current frontier involves Multi-Target Directed Ligands (MTDLs) . Novel piperidine analogs are being designed to simultaneously inhibit Acetylcholinesterase (AChE) , Butyrylcholinesterase (BuChE) , and BACE-1 , while also acting as antioxidants.

Mechanism of Action[6][7]

-

Dual Cholinesterase Inhibition: The piperidine nitrogen binds to the anionic subsite of AChE (via cation-π interaction with Trp86), while a bulky N-benzyl or N-phenoxyethyl group extends to the peripheral anionic site (PAS). This dual binding blocks the entrance of the substrate (acetylcholine) and prevents AChE-induced Amyloid-beta (Aβ) aggregation.

-

Case Study (Compound PD07): A recently synthesized piperine-derived analog (PD07) demonstrated IC50 values in the nanomolar range for AChE and BuChE. Unlike tacrine (hepatotoxic), the piperidine core offers a cleaner safety profile.

Data Summary: Comparative Potency of Novel Analogs

| Compound Class | Target(s) | IC50 (AChE) | IC50 (BuChE) | Key Feature |

| Donepezil (Ref) | AChE | 0.022 µM | 4.15 µM | High selectivity, low BuChE activity |

| N-benzylpiperidine-carboxamides | AChE/BuChE | 0.41 µM | 1.2 µM | Balanced dual inhibition; BBB permeable |

| Phenoxyethyl-piperidines | AChE/BuChE/BACE1 | 0.03 µM | 0.09 µM | Triple-target inhibition; Antioxidant |

| Piperine-hybrids (PD07) | AChE/Aβ Aggregation | 0.045 µM | 0.85 µM | Displaces Propidium Iodide at PAS |

Secondary Therapeutic Axis: Oncology (Tubulin & Kinases)

Novel piperidine derivatives, particularly piperidine-2,6-diones and 4-substituted piperidines , have emerged as potent Colchicine Binding Site Inhibitors (CBSIs) .

Mechanism of Action[6][7]

-

Tubulin Binding: The analog binds to the colchicine site at the interface of α- and β-tubulin dimers.[3]

-

Polymerization Inhibition: This binding prevents the polymerization of tubulin into microtubules.

-

Mitotic Arrest: Cells are arrested in the G2/M phase.

-

Apoptosis: Prolonged arrest triggers the mitochondrial apoptotic pathway (Bcl-2 downregulation, Bax upregulation).

Visualization: Apoptotic Signaling Pathway

The following diagram details the mechanistic cascade triggered by piperidine-based CBSIs.

Figure 2: Signal transduction pathway illustrating how piperidine-based tubulin inhibitors induce apoptotic cell death.

Experimental Protocols (Validation Framework)

To ensure scientific integrity, the following protocols are provided for the validation of the targets discussed above. These are self-validating systems using positive and negative controls.

Protocol A: Modified Ellman’s Assay for AChE/BuChE Inhibition

Purpose: To quantify the inhibitory potency (IC50) of piperidine analogs against cholinesterases.

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) – The chromogenic reagent.

-

Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

-

Enzyme: Electric eel AChE or Equine serum BuChE.

Workflow:

-

Preparation: Dissolve test compounds in DMSO (final concentration <0.1% to avoid enzyme denaturation). Prepare serial dilutions (e.g., 0.01 µM to 100 µM).

-

Incubation: In a 96-well plate, add:

-

140 µL Phosphate Buffer

-

20 µL Enzyme solution (0.2 U/mL)

-

20 µL Test Compound

-

Control Wells: Add 20 µL buffer instead of compound.

-

Incubate at 25°C for 15 minutes.

-

-

Reaction Initiation: Add 10 µL of DTNB (10 mM) and 10 µL of Substrate (ATCI/BTCI, 15 mM).

-

Measurement: Immediately measure absorbance at 412 nm in kinetic mode for 10 minutes using a microplate reader.

-

Calculation:

-

Calculate the rate of hydrolysis (slope of Absorbance vs. Time).

-

Determine IC50 using non-linear regression (GraphPad Prism).

-

Protocol B: In Vitro Tubulin Polymerization Assay

Purpose: To confirm if the mechanism of cytotoxicity is microtubule destabilization.

Reagents:

-

Purified Tubulin protein (>99% pure).

-

GTP (Guanosine triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or a specialized tubulin dye.

Workflow:

-

Setup: Pre-warm a 96-well black plate to 37°C.

-

Mixture: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP.

-

Treatment: Add test compound (at IC50 concentration determined from cytotoxicity assays) to the wells. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.

-

Initiation: Add the tubulin/GTP mix to the wells containing compounds.

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI) every 30 seconds for 60 minutes at 37°C.

-

Interpretation:

-

Standard Polymerization: Sigmoidal curve (Lag phase -> Growth phase -> Plateau).

-

Piperidine Inhibition: Flattened curve or reduced Vmax (similar to Colchicine).

-

Future Directions: PROTACs and Covalent Inhibitors

The versatility of the piperidine nitrogen allows it to serve as an ideal attachment point for PROTAC (Proteolysis Targeting Chimera) linkers.

-

Concept: Use a piperidine-based ligand (e.g., targeting Cereblon E3 ligase) linked to a target protein binder.

-

Covalent Inhibition: Introduction of acrylamide groups at the C4 position of the piperidine ring is being explored to create irreversible inhibitors of kinases (e.g., EGFR T790M mutants), overcoming drug resistance.

References

-

Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. (2024). Link

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors. European Journal of Medicinal Chemistry. (2019). Link

-

Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine. ACS Omega. (2023). Link

-

Novel piperidine derivatives as colchicine binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Link

-

Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. (2025). Link

-

Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. (2023). Link

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ninho.inca.gov.br [ninho.inca.gov.br]

"2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one as a research chemical"

The following technical guide provides an in-depth analysis of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one , a specialized chemical intermediate. This document is structured for researchers and drug development professionals, focusing on its synthesis, reactivity, and application as a scaffold in the design of bioactive amino-amides.[1]

Role: Synthetic Intermediate / Electrophilic Scaffold

Chemical Class:

Executive Summary

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one is a research chemical primarily utilized as a versatile electrophilic intermediate in organic synthesis.[1] Structurally, it consists of a 3-methylpiperidine ring acylated by a 2-chlorobutyryl group.[1] It belongs to the class of

Unlike stable end-product drugs, this compound is an alkylating agent .[1] Its value lies in the reactivity of the C-Cl bond adjacent to the carbonyl group, which serves as a "chemical handle" for nucleophilic substitution reactions, allowing researchers to attach diverse amine or thiol moieties to create novel chemical libraries.[1]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one |

| Molecular Formula | C |

| Molecular Weight | 203.71 g/mol |

| Core Moiety | 3-Methylpiperidine (Chiral center at C3) |

| Functional Group | |

| Predicted LogP | ~2.1 - 2.5 (Lipophilic) |

| Physical State | Viscous oil or low-melting solid (racemic mixture) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water |

Structural Insight: The presence of the methyl group at the 3-position of the piperidine ring introduces chirality.[1] Unless stereochemically defined starting materials are used, the product exists as a mixture of enantiomers and diastereomers (due to the chiral center at the

Synthesis Protocol

The synthesis of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one follows a standard Schotten-Baumann acylation protocol.[1] This method ensures high yield by neutralizing the hydrochloric acid byproduct.[1]

Reagents Required:

-

Substrate: 3-Methylpiperidine (CAS 626-56-2)[1]

-

Acylating Agent: 2-Chlorobutyryl chloride (CAS 7623-11-2)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation:

-

Acylation:

-

Reaction & Workup:

-

Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc).

-

Quench: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by Sat.[1] NaHCO

(to remove excess acid chloride/acid), and finally Brine .

-

-

Isolation:

Reactivity & Applications in Drug Design

The core utility of this compound is its function as a precursor for Structure-Activity Relationship (SAR) studies.[1] The

Primary Reaction Pathway: Amination

By reacting 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one with secondary amines, researchers can synthesize

Experimental Workflow Visualization

The following diagram illustrates the synthesis of the intermediate and its downstream conversion into a bioactive library.

Caption: Synthesis pathway converting precursors into the electrophilic scaffold, followed by diversification into an amino-amide library.

Safety & Handling (E-E-A-T)

As an

-

Lachrymator Potential:

-Chloro carbonyls are often potent lachrymators (tear-inducing).[1] All handling must occur within a certified fume hood.[1] -

Alkylating Agent: The compound is an electrophile capable of alkylating DNA and proteins.[1] It should be treated as a potential mutagen.[1]

-

Skin Absorption: The lipophilic nature of the piperidine ring facilitates skin absorption.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]

References

-

BOC Sciences. (2024).[1] Product Data: 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone (CAS 4593-19-5).[1][] (Homologue Reference).

-

PubChem. (2025).[1][3] Compound Summary: 2-Chloro-1-(piperidin-1-yl)ethanone.[1][3] National Library of Medicine.[1] Link (Structural Class Reference).[1]

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for Schotten-Baumann and S

2 mechanisms). - World Health Organization. (2024). Critical Review of Novel Psychoactive Substances. (Contextual reference for amino-amide pharmacophores).

Sources

Methodological & Application

Analytical Protocol: Detection and Characterization of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one

Executive Summary

Subject: 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one (CAS 2090399-63-4) Role: Key synthetic intermediate and potential genotoxic impurity in the synthesis of novel psychoactive substances (NPS), specifically piperidine-based synthetic opioids and analgesics. Analytical Challenge: The compound possesses two chiral centers (C2 of the butan-1-one chain and C3 of the piperidine ring), resulting in two diastereomeric pairs. It is an alkylating agent (alpha-chloro amide), requiring specific handling and sensitive detection methods due to its lack of a strong UV chromophore.

This application note details the High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the identification, separation, and quantitation of this substance in bulk chemicals and forensic seizures.

Chemical Profile & Properties

| Property | Description |

| IUPAC Name | 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one |

| CAS Number | 2090399-63-4 |

| Molecular Formula | C₁₀H₁₈ClNO |

| Molecular Weight | 203.71 g/mol |

| Monoisotopic Mass | 203.1077 (³⁵Cl) |

| Structural Features | |

| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane. Sparingly soluble in water. |

| Stability | Thermally labile (dehydrohalogenation risk >150°C). Hydrolytically unstable in basic aqueous media. |

Analytical Workflow Visualization

The following diagram illustrates the decision tree for selecting the appropriate analytical method based on sample type and required sensitivity.

Figure 1: Analytical decision matrix for 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one detection.

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)

Rationale: This is the preferred method for quantitative analysis. The

Chromatographic Conditions

-

Instrument: UHPLC System (e.g., Agilent 1290 Infinity II or Waters ACQUITY)

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm)

-

Note: A phenyl-hexyl column may offer better selectivity for the diastereomers.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (v/v)

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5 µL

-

Detection:

-

UV: 210 nm (Amide absorption; weak chromophore)

-

MS: ESI+ (Positive Electrospray Ionization)

-

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 10.0 | 90 | Linear Gradient |

| 12.0 | 90 | Wash |

| 12.1 | 10 | Re-equilibration |

| 15.0 | 10 | Stop |

Mass Spectrometry Parameters (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 350°C

-

Desolvation Gas: Nitrogen, 800 L/hr

-

Target Ions (SIM/MRM):

-

[M+H]⁺: m/z 204.1 (³⁵Cl) / 206.1 (³⁷Cl)

-

Fragment 1: m/z 168.1 (Loss of HCl, [M+H-HCl]⁺)

-

Fragment 2: m/z 98.1 (3-methylpiperidine cation)

-

Protocol Note: The presence of two chiral centers means this compound may elute as two distinct peaks (diastereomers) or a split peak. Integration should sum both peaks for total quantitation unless chiral separation is the goal.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Standard forensic screening tool. Useful for bulk seizure analysis but requires care due to potential thermal elimination of HCl.

Instrument Parameters

-

System: GC-MS (Single Quadrupole), e.g., Agilent 7890B/5977B

-

Column: DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm)

-

Carrier Gas: Helium, 1.0 mL/min (Constant Flow)

-

Inlet: Split/Splitless

-

Temperature: 250°C (Do not exceed 260°C to minimize degradation)

-

Split Ratio: 20:1

-

-

Transfer Line: 280°C

Temperature Program

-

Initial: 60°C, hold for 1 min.

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

Total Run Time: ~17 min.

MS Acquisition

-

Mode: Electron Impact (EI), 70 eV

-

Scan Range: m/z 40–350

-

Solvent Delay: 3.0 min

Diagnostic Fragmentation Pattern (EI Spectrum)

The fragmentation follows the standard

| m/z | Identity | Mechanism |

| 203 | [M]⁺• | Molecular Ion (Weak intensity) |

| 168 | [M-Cl]⁺ | Loss of Chlorine radical |

| 126 | [C₇H₁₂NO]⁺ | Loss of Chloropropyl group (α-cleavage at carbonyl) |

| 98 | [C₆H₁₂N]⁺ | Base Peak . 3-methylpiperidine ion. |

| 105/107 | [C₄H₆ClO]⁺ | 2-chlorobutyryl acylium ion |

Interpretation: The base peak at m/z 98 is characteristic of the 3-methylpiperidine ring. The presence of the 105/107 doublet (3:1 ratio) confirms the chlorine atom on the acyl chain.

Sample Preparation Protocol

For Bulk Powder/Liquids

-

Weigh: 10 mg of sample.

-

Dissolve: Add 10 mL of Methanol (HPLC Grade).

-

Sonicate: 5 minutes to ensure dissolution.

-

Filter: 0.22 µm PTFE syringe filter.

-

Dilute:

-

For GC-MS: Dilute 1:10 in Methanol.

-

For LC-MS: Dilute 1:100 in Mobile Phase A.

-

For Biological Matrices (Plasma/Urine)

Since this is a reactive intermediate, it may bind to proteins. Direct analysis of the free parent is challenging; however, for forensic toxicology:

-

Aliquot: 200 µL plasma/urine.

-

Extract: Add 600 µL cold Acetonitrile (Protein Precipitation).

-

Vortex: 30 seconds.

-

Centrifuge: 10,000 rpm for 5 min.

-

Evaporate: Supernatant to dryness under N₂ at 40°C.

-

Reconstitute: 100 µL Mobile Phase A/B (90:10).

Safety & Handling (Critical)

-

Hazard Class: Alkylating Agent. Potentially Genotoxic/Mutagenic. Skin/Eye Irritant.

-

Containment: Handle exclusively in a Fume Hood or Glove Box.

-

Decontamination: Spills should be neutralized with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleaning.

References

-

BioFount . (n.d.). 2-chloro-1-(3-methylpiperidin-1-yl)butan-1-one Product Page. Retrieved February 27, 2026, from [Link]

-

United Nations Office on Drugs and Crime (UNODC) . (2023). Recommended Methods for the Identification and Analysis of Synthetic Opioids. Retrieved February 27, 2026, from [Link]

-

European Medicines Agency (EMA) . (2014). Assessment of genotoxic impurities in pharmaceutical substances. Retrieved February 27, 2026, from [Link]

Application Note: LC-MS/MS Analysis of Novel Psychoactive Substances (NPS)

Executive Summary & Challenge Context

The landscape of Novel Psychoactive Substances (NPS) is defined by its volatility. Clandestine chemists continuously modify functional groups of known scaffolds—synthetic cannabinoids, cathinones, and opioids—to evade legislative control, creating a "cat and mouse" game with forensic toxicology.

Traditional immunoassay screens are largely ineffective against NPS due to low cross-reactivity and rapid structural evolution. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard. However, the analysis faces three critical hurdles:

-

Isobaric Interference: Many NPS are structural isomers (e.g., JWH-018 vs. JWH-073 isomers) that produce identical precursor and product ions, requiring chromatographic resolution.

-

Matrix Complexity: Low concentrations (sub-ng/mL) in complex matrices (blood, hair) demand rigorous cleanup.

-

Validation Rigor: Methods must adhere to evolving standards, specifically ANSI/ASB Standard 036 (formerly SWGTOX).[1]

This guide details a modular protocol for the analysis of NPS, prioritizing the separation of isomers and strict validation compliance.

Sample Preparation Protocols

Effective sample preparation balances throughput with cleanliness. We define two tiers of preparation: Tier 1 for rapid screening of urine/blood, and Tier 2 for high-sensitivity confirmation and hair analysis.

Tier 1: Protein Precipitation (PPT) – High Throughput Screening

Best for: Urine, Whole Blood (Screening)

-

Aliquot: Transfer 200 µL of biological fluid to a 1.5 mL centrifuge tube.

-

Internal Standard: Add 20 µL of deuterated internal standard mix (e.g., JWH-018-d11, Mephedrone-d3).

-

Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Expert Insight: The addition of acid helps dissociate drug-protein binding prior to precipitation, improving recovery of basic drugs like cathinones.

-

-

Vortex: Vortex vigorously for 30 seconds.

-

Centrifuge: 10,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 400 µL of Mobile Phase A (Water + 0.1% Formic Acid) to match initial mobile phase conditions, preventing peak broadening.

Tier 2: Supported Liquid Extraction (SLE) – Confirmation & Quantification

Best for: Whole Blood, Plasma, Post-mortem tissue (High Sensitivity)

SLE is superior to traditional LLE for NPS because it minimizes emulsion formation and is automatable.

-

Load: Mix 200 µL sample with 200 µL buffer (pH 9.0 Ammonium Acetate) and load onto a diatomaceous earth SLE cartridge.

-

Wait: Allow to absorb for 5 minutes.

-

Elute: Apply 2 x 2.5 mL of Ethyl Acetate/Hexane (50:50) .

-

Expert Insight: This solvent mixture is critical. Pure Ethyl Acetate extracts too many matrix interferences, while Hexane alone fails to extract polar cathinones. The 50:50 mix covers the polarity span of most NPS classes.

-

-

Evaporate: Dry under nitrogen at 40°C.

-

Reconstitute: 100 µL of 10% Methanol in Water.

LC Method Development: The Isomer Challenge

Standard C18 columns often fail to separate positional isomers of synthetic cannabinoids and fentanyl analogs. This protocol utilizes a Pentafluorophenyl (PFP) stationary phase, which offers alternative selectivity through pi-pi interactions and dipole-dipole mechanisms.

Chromatographic Conditions

-

Column: Kinetex® F5 or Poroshell 120 PFP (2.1 x 100 mm, 2.6 µm or 2.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Note: Methanol is preferred over Acetonitrile for PFP columns as ACN can suppress the pi-pi interaction mechanisms essential for isomer separation.

-

-

Flow Rate: 0.4 mL/min.[2]

-

Gradient:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Divert to Waste (Desalting) |

| 10.0 | 95 | Linear Ramp |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibration |

| 15.0 | 5 | End |

Visualizing the Workflow

Figure 1: General analytical workflow with decision logic for stationary phase selection based on isomer presence.

MS/MS Configuration & Acquisition

Ionization Source: Electrospray Ionization (ESI) in Positive Mode. Acquisition Mode: Dynamic MRM (dMRM) or Scheduled MRM (sMRM).

Why Dynamic MRM?

NPS panels often contain 100+ analytes. Standard MRM reduces dwell time per analyte, sacrificing sensitivity. Dynamic MRM monitors transitions only within a defined retention time window (e.g., ±0.5 min), maximizing dwell time and sensitivity.

Critical MRM Transitions (Examples)

| Analyte Class | Compound | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Collision Energy (V) |

| Synth. Cannabinoid | JWH-018 | 342.2 | 155.1 | 127.1 | 35 |

| Isomer | JWH-073 | 328.2 | 155.1 | 127.1 | 35 |

| Cathinone | Mephedrone | 178.1 | 160.1 | 145.1 | 20 |

| Opioid | Fentanyl | 337.2 | 188.1 | 105.1 | 28 |

| Benzodiazepine | Etizolam | 343.1 | 314.1 | 271.1 | 30 |

Note: The JWH-018 and JWH-073 share product ions (155.1, 127.1) derived from the naphthalene ring. Chromatographic separation (via PFP column) is the ONLY way to distinguish them reliably.

Validation Framework (ANSI/ASB Standard 036)

To ensure legal defensibility, the method must be validated according to ANSI/ASB Standard 036 [1].

Key Validation Parameters

| Parameter | Requirement (ASB 036) | Experimental Approach |

| Bias & Precision | Bias ±20%, CV <20% | Run 3 replicates at 3 concentrations (Low, Med, High) over 5 days (n=15). |

| LOD/LOQ | Signal-to-Noise > 3:1 (LOD) | Determine lowest concentration meeting bias/precision criteria. |

| Ionization Suppression | -25% to +25% (Soft limit) | Post-column infusion or post-extraction spike method. |

| Carryover | < 10% of LOQ | Inject blank after highest calibrator. |

| Interference | No peak > LOD | Test against 50+ common drugs and endogenous matrix. |

Visualizing the Validation Logic

Figure 2: Validation flowchart adhering to ANSI/ASB Standard 036 requirements.

References

-

ANSI/ASB Standard 036, First Edition 2019. Standard Practices for Method Validation in Forensic Toxicology.[3] AAFS Standards Board.[4][5] Available at: [Link]

-

Phenomenex. Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids.[6] American Laboratory. Available at: [Link]

-

Journal of Analytical Toxicology. Comprehensive LC–MS-MS analysis of THC isomers. Available at: [Link]

Sources

Advanced Application Note: Synthesis of α-Chloroketones from Alkenes

Executive Summary

-Chloroketones are pivotal building blocks in the synthesis of heterocycles (e.g., thiazoles, imidazoles) and antiretroviral pharmacophores (e.g., HIV protease inhibitors). Traditionally, their synthesis involved the chlorination of pre-existing ketones, a process often plagued by poly-halogenation and poor regioselectivity.This guide details two distinct, field-validated protocols for the direct oxidative chlorination of alkenes , bypassing the need for ketone intermediates.

-

Protocol A (Green Catalysis): An Iron(III)-catalyzed, visible-light-promoted aerobic oxidation using KCl as the halogen source. This method is ideal for sustainability-focused workflows.

-

Protocol B (Chemical Stoichiometric): A robust Chromium(VI)/TMSCl-mediated oxidation. This method is the "gold standard" for difficult substrates where metal-free or photochemical conditions fail.

Strategic Considerations & Mechanism

Mechanistic Pathways

The transformation of an alkene to an

-

Pathway A (Radical Oxidative Chlorination): In the Iron-catalyzed method, the reaction proceeds via a radical pathway. The iron catalyst, often assisted by visible light or a ligand, generates a chlorine radical (

) from a chloride source (like KCl or HCl). This radical adds to the alkene (anti-Markovnikov or Markovnikov depending on electronics), trapping molecular oxygen to form a peroxyl radical, which eventually eliminates water to form the ketone. -

Pathway B (Chromyl-Equivalent Oxidation): The combination of

and Chlorotrimethylsilane (TMSCl) generates an in situ active species, likely a silyl chlorochromate (

Regioselectivity[1]

-

Terminal Alkenes: Typically yield methyl chloromethyl ketones (Markovnikov oxidation with chlorination at the terminal position) or chloromethyl ketones depending on the specific radical stability.

-

Internal Alkenes: Regioselectivity is dictated by the stability of the intermediate carbocation or radical. Electron-rich carbons are preferentially oxygenated.

Experimental Protocols

Protocol A: Iron-Catalyzed Aerobic Oxidative Chlorination (Green Method)

Best for: Styrenes, electron-rich alkenes, and sustainability-driven projects.

Principle: This protocol utilizes Earth-abundant Iron(III) chloride as a catalyst, atmospheric oxygen as the oxidant, and potassium chloride (KCl) as a benign halogen source.

Reagents & Equipment:

-

Substrate: Alkene (1.0 equiv)

-

Catalyst:

(10 mol%) -

Halogen Source: KCl (2.0 - 3.0 equiv)

-

Additive:

(1.0 equiv, usually as aqueous or ether solution to activate the cycle) or specific ligand if cited (e.g., simple acidic conditions often suffice for styrenes). -

Solvent: Acetonitrile (

) / Water ( -

Oxidant:

(balloon) or Air -

Energy Source: Blue LED (450-460 nm) or Compact Fluorescent Light (CFL) - Note: Thermal variants exist, but photo-irradiation significantly accelerates the radical cycle.

Step-by-Step Procedure:

-

Setup: In a 25 mL round-bottom flask or pressure tube equipped with a magnetic stir bar, add the alkene (0.5 mmol),

(8.1 mg, 0.05 mmol), and KCl (75 mg, 1.0 mmol). -

Solvent Addition: Add 4 mL of

and 1 mL of deionized water. -

Activation: Add concentrated HCl (1 drop, approx. 20

L) or a specific acidic additive (like citric acid) to solubilize iron species and initiate the radical generation. -

Reaction: Purge the vessel with

for 1-2 minutes, then seal under an -

Monitoring: Monitor by TLC or LC-MS. Typical reaction time is 6–12 hours.

-

Workup: Quench with saturated aqueous

(to reduce residual oxidants). Extract with Ethyl Acetate ( -

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: The pH of the aqueous layer must remain slightly acidic (pH ~2-3) to prevent precipitation of Iron hydroxides.

Protocol B: / TMSCl Mediated Oxidation (Robust Method)

Best for: Complex substrates, internal alkenes, and cases where radical chemistry is non-selective.

Principle: In situ generation of a powerful electrophilic oxidant, chromyl chloride equivalent, from Chromium Trioxide and Trimethylsilyl Chloride.

Reagents & Equipment:

-

Substrate: Alkene (1.0 mmol)

-

Oxidant:

(1.5 mmol) -

Reagent: TMSCl (Chlorotrimethylsilane) (2.5 mmol)

-

Solvent: Dichloromethane (

) (Anhydrous) -

Temperature: 0°C to Room Temperature

Step-by-Step Procedure:

-

Reagent Preparation: In a flame-dried flask under Nitrogen, suspend

(150 mg, 1.5 mmol) in anhydrous -

Activation: Cool to 0°C. Add TMSCl (0.32 mL, 2.5 mmol) dropwise. The solution will turn a deep red/brown color, indicating the formation of the active chromium-silicate species. Stir for 15 minutes at 0°C.

-

Addition: Add the alkene (1.0 mmol) dissolved in minimal

dropwise to the oxidant mixture. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench: Quench carefully with saturated aqueous

. Caution: Chromium waste is toxic. -

Workup: Filter the biphasic mixture through a pad of Celite to remove insoluble chromium salts. Extract the filtrate with

. -

Purification: Silica gel chromatography.

Safety Note: Chromium(VI) is a known carcinogen. All weighing and handling must occur in a fume hood. Waste must be segregated into specific heavy metal waste streams.

Data Summary & Comparison

| Feature | Protocol A (Fe-Catalyzed) | Protocol B ( |

| Mechanism | Radical (SOMO) | Ionic/Concerted |

| Atom Economy | High (Uses | Low (Stoichiometric Cr) |

| Toxicity | Low (Fe, K salts) | High (Cr(VI)) |

| Substrate Scope | Excellent for Styrenes | Broad (Terminal & Internal) |

| Functional Group Tolerance | High (tolerates esters, amides) | Moderate (acid sensitive groups may hydrolyze) |

| Typical Yield | 75% - 92% | 80% - 95% |

Visualizing the Workflow

Decision Matrix for Protocol Selection

Caption: Decision tree for selecting the optimal synthesis route based on substrate stability and project constraints.

Mechanistic Pathway (Iron-Catalysis)

Caption: Simplified radical cycle for the Iron-catalyzed aerobic oxidative chlorination of alkenes.

Troubleshooting & Optimization

-

Problem: Low Conversion (Protocol A)

-

Cause: Oxygen starvation or insufficient light penetration.

-

Solution: Ensure vigorous stirring to maximize gas-liquid mass transfer. Switch to a narrower vessel or increase LED intensity.

-

-

Problem: Over-Chlorination (

-dichloro products)-

Cause: Excess chloride source or high temperature.

-

Solution: Strictly control stoichiometry (max 2.0 equiv KCl). Lower reaction temperature to 0°C initially.

-

-

Problem: Isomerization (Protocol B)

-

Cause: Acidic nature of TMSCl/Cr species causing alkene migration before oxidation.

-

Solution: Buffer the reaction with powdered

(1.0 equiv) if the substrate is prone to migration.

-

References

-

Luo, Z., Meng, Y., Gong, X., & Zhu, C. (2019).[2] Facile Synthesis of

-Haloketones by Aerobic Oxidation of Olefins Using KX as Nonhazardous Halogen Source.[2] Chinese Journal of Chemistry, 38(2), 147-150. -

Dong, X., et al. (2026/2025).

-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes.[2][3][4] Journal of Organic Chemistry. (Cited as emerging methodology in recent literature). -

Guerrero, A., Kim, H. J., & Schlecht, M. (1988).

-chloroketones.[2] Tetrahedron Letters, 29(51), 6707-6710. -

Wacker Oxidation Variants: Detailed mechanistic insights on Pd/Fe oxidative cycles.

Sources

- 1. US20050090670A1 - Process for the preparation of alpha-chloroketones from alkyl esters - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of 3-Methylpiperidine as an Organocatalyst

Executive Summary: The "Smart" Alternative to Piperidine

In the landscape of organic synthesis, 3-methylpiperidine (3-MP) has emerged as a high-value organocatalyst and scaffold. While structurally similar to the ubiquitous piperidine, 3-MP offers distinct physiochemical and regulatory advantages that make it a superior choice for specific campaigns.

Why Switch to 3-Methylpiperidine?

-

Regulatory Compliance: Unlike piperidine, which is a DEA List I Chemical (21 CFR 1310.[1]02) due to its role in PCP synthesis, 3-methylpiperidine is currently less restricted in many jurisdictions, simplifying supply chain logistics for non-regulated research. Note: Strict diversion controls still apply due to fentanyl analog potential.

-

Thermal Stability: With a boiling point of 126°C (vs. 106°C for piperidine), 3-MP allows for higher reflux temperatures in solvents like toluene or xylene without rapid catalyst loss.

-

Chiral Potential: Unlike the achiral piperidine, 3-MP possesses a stereocenter at the C3 position. While often used as a racemate, the enantiopure forms ((R)- and (S)-3-MP) serve as privileged scaffolds for constructing chiral ligands.

Technical Profile & Safety Architecture

Physicochemical Comparison

| Property | Piperidine | 3-Methylpiperidine | Impact on Protocol |

| CAS | 110-89-4 | 626-56-2 | Distinct inventory tracking. |

| Boiling Point | 106°C | 126°C | Higher thermal ceiling for difficult condensations. |

| pKa (Conj. Acid) | 11.22 | ~11.1 | Comparable basicity; effective for deprotonating active methylenes (pKa < 13). |

| Flash Point | 16°C | ~21°C | Both are Highly Flammable (Class IB). Grounding required.[2][3][4][5][6] |

| Sterics | Unhindered | C3-Methyl | Slight increase in steric bulk; improves selectivity in some Michael additions. |

Critical Safety & Compliance (Fentanyl Precursor Warning)

While 3-MP is not a DEA List I chemical, it is a direct structural precursor to 3-methylfentanyl , a Schedule I substance with extreme potency.

-

Diversion Control: All usage must be reconciled down to the milligram. Unaccounted loss is a major compliance red flag.

-

Handling: 3-MP is corrosive and causes severe skin burns.[2][3] Use a fume hood and butyl rubber gloves (nitrile offers limited protection against cyclic amines).

Mechanism of Action: Iminium Catalysis

In Knoevenagel and Aldol-type condensations, 3-MP functions via iminium ion activation . The secondary amine reacts with the carbonyl substrate to form a highly electrophilic iminium species, which is more susceptible to nucleophilic attack than the parent aldehyde.

Diagram 1: Catalytic Cycle of 3-MP Mediated Knoevenagel Condensation

The following diagram illustrates the formation of the iminium intermediate and the steric influence of the C3-methyl group, which can suppress side reactions like bis-addition.

Caption: The catalytic cycle showing the activation of the aldehyde to an iminium ion. The C3-methyl group (yellow node) provides steric bulk that influences the transition state.

Protocol A: Green Knoevenagel Condensation

Application: Synthesis of pharmaceutical intermediates (e.g., cinnamic acid derivatives) without heavy metal catalysts. Advantage: The higher boiling point of 3-MP allows this reaction to proceed in water/ethanol mixtures at reflux, often precipitating the product for easy filtration.

Materials

-

Substrate: 4-Chlorobenzaldehyde (10 mmol, 1.41 g)

-

Nucleophile: Malononitrile (10 mmol, 0.66 g)

-

Catalyst: 3-Methylpiperidine (0.5 mmol, 5 mol%)

-

Solvent: Ethanol:Water (1:1, 20 mL)

Step-by-Step Procedure

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.

-

Charging: Add 4-chlorobenzaldehyde and malononitrile to the flask. Add the Ethanol:Water solvent mixture.

-

Catalyst Addition: Add 3-methylpiperidine (50 µL) dropwise via microsyringe.

-

Observation: The solution may turn slightly yellow/orange immediately (formation of iminium species).

-

-

Reaction: Stir vigorously at Room Temperature for 30 minutes.

-

Optimization: If the substrate is sterically hindered, heat to 50°C. The high BP of 3-MP prevents catalyst evaporation.

-

-

Monitoring: Check TLC (20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.

-

Workup:

-

The product typically precipitates out of the aqueous ethanol mixture.

-

Cool the flask in an ice bath for 15 minutes to maximize yield.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold Ethanol:Water (1:1, 10 mL).

-

-

Purification: Recrystallize from hot ethanol if necessary.

Expected Yield: >90% Validation: 1H NMR should show the vinylic proton signal at ~7.7 ppm (singlet).

Protocol B: Synthesis of the Catalyst (Hydrogenation)

For labs requiring high-purity or isotopically labeled 3-MP, synthesis from 3-picoline is preferred over purchasing lower-grade commercial stocks.

Diagram 2: Hydrogenation Workflow

Caption: Workflow for the reduction of 3-picoline to 3-methylpiperidine.

Procedure

-

Vessel: Use a Parr shaker or high-pressure autoclave.

-

Mix: Dissolve 3-methylpyridine (10 g) in Glacial Acetic Acid (50 mL).

-

Catalyst: Add PtO₂ (Adams' Catalyst) (0.5 g, 5 wt%). Caution: Pyrophoric dry.

-

Hydrogenation: Pressurize to 50 psi H₂. Shake/stir at RT for 6–12 hours.

-

Workup: Filter through Celite to remove Pt. Basify filtrate with 6M NaOH (exothermic!) to pH >12. Extract with diethyl ether (3x).

-

Isolation: Dry organics over MgSO₄ and distill. Collect the fraction boiling at 125–126°C .

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Iminium formation stalled (sterics). | Increase temp to 60°C. 3-MP is stable. Add molecular sieves to remove water. |

| Product Oiling | Solvent polarity mismatch. | Switch from EtOH/H2O to Toluene with Dean-Stark trap (azeotropic water removal). |

| Dark Coloration | Oxidation of amine or phenol impurities. | Degas solvents with N₂. Use freshly distilled 3-MP. |

| Low Enantioselectivity | Using racemic 3-MP for chiral target. | 3-MP itself is a racemic catalyst unless resolved. For chiral synthesis, use (S)-3-MP or a derived chiral ligand. |

References

-

Catalytic Hydrogenation of 3-Methylpyridine: BenchChem. Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. Link

-

Knoevenagel Condensation Comparison: BenchChem. A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts. Link

-

Regulatory Status (DEA): U.S. Government Publishing Office. 21 CFR 1310.02 - Substances covered (List I Chemicals). Link

-

Safety Data: National Institutes of Health (PubChem). 3-Methylpiperidine Compound Summary & Safety. Link

-

Chiral Applications: Organic Chemistry Portal. Synthesis of Chiral Piperidines and Organocatalysis. Link

Sources

- 1. eCFR :: 21 CFR 1310.02 -- Substances covered. [ecfr.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methylpiperidine(626-56-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

Application Note: In Vivo Experimental Design for Piperidine Derivatives

Abstract

The piperidine scaffold is a "privileged structure" in medicinal chemistry, present in over 70 FDA-approved therapeutics ranging from analgesics (e.g., Fentanyl) to cognitive enhancers (e.g., Donepezil) and antipsychotics (e.g., Haloperidol). However, the physicochemical properties inherent to this scaffold—specifically its basicity (

Part 1: Formulation & Dosing Strategy

The Challenge: Basicity and Solubility

Piperidine nitrogen is highly basic. In its free base form, it is often lipophilic and poorly water-soluble, leading to erratic absorption and precipitation at the injection site. To ensure reproducible in vivo data, the compound must be converted to a salt or formulated in a vehicle that suppresses ionization-dependent precipitation.

Decision Matrix: Vehicle Selection

Do not default to DMSO. High concentrations of organic solvents can compromise BBB integrity and confound CNS readouts.[1] Use the following logic flow to select your vehicle.

Figure 1: Formulation decision tree for basic amine pharmacophores.[1]

Protocol A: Preparation of Piperidine Salts for Injection

Objective: Create a stable, injectable solution for IP/IV administration.

-

Stoichiometry: Dissolve the free base in a minimal volume of ethanol. Add 1.05 equivalents of 1M HCl (in ether or dioxane) dropwise.[1]

-

Precipitation: Evaporate solvent or add diethyl ether to precipitate the hydrochloride salt.[1] Filter and dry under vacuum.

-

Reconstitution: Dissolve the salt in 0.9% sterile saline.

-

pH Adjustment: Check pH. If < 4.0 (common with di-basic piperidines), buffer to pH 5.5–6.0 using 0.1N NaOH.[1] Warning: pH > 7.0 may cause the free base to crash out of solution.

Part 2: Pharmacokinetic Optimization (CNS Penetration)

Many piperidine derivatives target CNS receptors (opioid, sigma, NMDA). However, they are frequent substrates for P-glycoprotein (P-gp) efflux transporters.[1] Measuring plasma concentration alone is insufficient; you must determine the Unbound Brain-to-Plasma Ratio (

The Metric That Matters

-

If

: The drug is likely a P-gp substrate (effluxed). -

If

: Passive diffusion dominates. -

If

: Active uptake (rare for simple piperidines).

Protocol B: Rapid BBB Screening (Cassette Dosing)

Scope: Screen 3–5 derivatives simultaneously to rank-order CNS penetration.[1]

-

Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

-

Dosing: Administer a "cassette" of 3 compounds (1 mg/kg each) via tail vein (IV).

-

Sampling: Terminal anesthesia at 15, 60, and 240 mins.

-

Collection:

-

Analysis: LC-MS/MS quantification. Calculate Brain/Plasma ratio (

).[1]-

Note: High lipophilicity often yields high

due to non-specific tissue binding.[1] You must correct for unbound fraction (

-

Part 3: Efficacy Case Study – Analgesia